molecular formula C17H15NOS2 B2969034 N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide CAS No. 895456-77-6

N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2969034
CAS No.: 895456-77-6
M. Wt: 313.43
InChI Key: PROITVOTXQSRNH-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide: is an organic compound that features a benzo[b]thiophene moiety and a p-tolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide typically involves the reaction of benzo[b]thiophene derivatives with p-tolylthioacetamide. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exhibiting therapeutic effects .

Comparison with Similar Compounds

    Benzo[b]thiophene: A core structure in many biologically active compounds.

    p-Tolylthioacetamide: A related compound with similar functional groups.

Uniqueness: N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide is unique due to the combination of the benzo[b]thiophene moiety and the p-tolylthio group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS2/c1-12-2-5-15(6-3-12)21-11-17(19)18-14-4-7-16-13(10-14)8-9-20-16/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROITVOTXQSRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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